Neoagarooctaose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

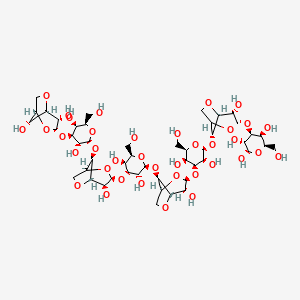

Neoagarooctaose is a chemical compound with the formula C48H74O37 . It is a revolutionary biomedical marvel procured from crimson algae . It is a product of the degradation of agarose, a polysaccharide that consists of alternating disaccharide units of D-galactose and 3,6-anhydro-L-galactose .

Synthesis Analysis

Neoagarooctaose is synthesized by hydrolyzing agar with β-agarase for different lengths of time . A truncated marine agarase, AgaM1, has been found to produce Neoagarooctaose with various degrees of polymerization under certain conditions .Molecular Structure Analysis

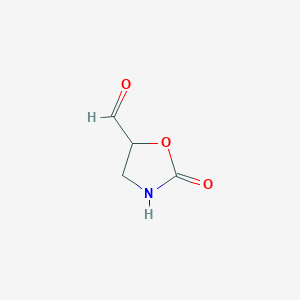

The molecular structure of Neoagarooctaose includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 170 bonds, including 96 non-H bonds, 18 rotatable bonds, 4 five-membered rings, 8 six-membered rings, 4 seven-membered rings, 18 hydroxyl groups, 4 primary alcohols, 13 secondary alcohols, 19 ethers (aliphatic), and 4 Oxolanes .Chemical Reactions Analysis

Neoagarooctaose is produced by most marine β-agarases, which possess low degrees of polymerization (DPs ≤6) and limited categories . The optimum conditions for various Neoagarooctaose production included mixing 1% agarose (w/v) with 10.26 U/ml of a truncated marine agarase and incubating the mixture at 50°C in deionized water for 100 min .Physical And Chemical Properties Analysis

Neoagarooctaose has a molecular weight of 1243.07896 g/mol . It contains 74 Hydrogen atoms, 48 Carbon atoms, and 37 Oxygen atoms .科学的研究の応用

1. Enzymatic Degradation and Structural Analysis

The study of the enzymatic degradation of neoagarooctaose provides insights into the structural and functional aspects of agarases. Han et al. (2013) demonstrated the importance of specific residues in the catalytic module of β-agarase for the degradation of neoagarooctaose. They found that modifications in the active site residues of agarase can alter the degradation pattern of agarose into oligosaccharides, including neoagarooctaose (Han et al., 2013). Similarly, the work by Lu et al. (2009) on the β-agarase gene from marine Pseudoalteromonas sp. demonstrated the enzymatic capability to hydrolyze agarose, yielding neoagarooctaose as one of the products (Lu et al., 2009).

2. Biochemical Characterization of Agarases

The biochemical characterization of agarases is a key area of research. Lin et al. (2017) characterized a novel β-agarase from marine bacterium Aquimarina agarilytica, which uniquely produces neoagarooctaose as one of the main products, differing from other GH16 family agarases (Lin et al., 2017). Han et al. (2019) studied the recombinant β-agarase CaAga1 from Cellulophaga algicola, revealing its unique enzymatic properties and its efficiency in hydrolyzing agarose into neoagarooctaose (Han et al., 2019).

3. Biological Activities and Potential Applications

The potential biological activities of neoagarooctaose and related oligosaccharides are explored in several studies. Wang et al. (2017) investigated the anti-inflammatory properties of neoagaro-oligosaccharides, including neoagarooctaose, revealing their potential as anti-inflammatory agents (Wang et al., 2017). Additionally, Lin et al. (2019) established a method for the preparation of various neoagaro-oligosaccharides, including neoagarooctaose, which could be significant for studying their bioactivities (Lin et al., 2019).

作用機序

将来の方向性

Neoagarooctaose has potential uses in food, pharmaceutical, and cosmetic industries . The present study provides direction toward future Neoagarooctaose production through enzyme modification . This study provides numerous substrate sources for production and activity tests of Neoagarooctaose with high DPs and offers a foundation for large-scale production of Neoagarooctaose with various DPs at a low cost .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTINZGCDQSXMS-ORIZPBECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O37 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1243.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)

![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)